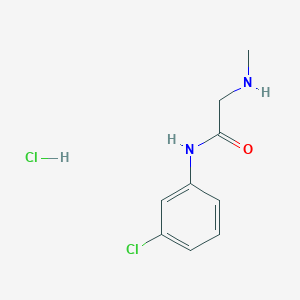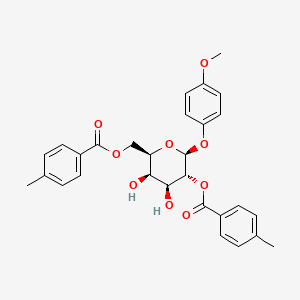
4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside
説明
4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside (4-Methyl-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside) is a synthetic compound that has been studied extensively for its potential applications in various scientific fields. It is an analog of the natural product, galactosylceramide, and has been used as a model compound for studying the structure-activity relationships of galactosylceramides. 4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside has been used in a range of studies, including those related to cancer, inflammation, and metabolic diseases.
科学的研究の応用
Cholesteric Liquid Crystals Research
4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside has been utilized in studies related to cholesteric liquid crystals. In particular, its role in affecting the structural behavior and helical twisting powers (HTPs) of cholesteric liquid crystals has been examined through solid-state (13)C nuclear magnetic resonance. The molecule's influence on the alignment of liquid crystals in magnetic fields and its potential to maintain cholesteric structures under certain conditions has been a subject of investigation (Yamada et al., 2013).
Synthesis of Complex Oligosaccharides
The compound has been involved in the concise synthesis of complex oligosaccharides, such as arabinogalactans with β-(1→6)-linked galactopyranose backbones and α-(1→3)- and α-(1→2)-linked arabinofuranose side chains. These syntheses employ key synthons like 4-methoxyphenyl 2,3,4-tri-O-benzoyl-beta-D-galactopyranoside and contribute to the development of specific oligosaccharides with potential biological applications (Li & Kong, 2005).
Exploration of Mixed-Valence Monocations
In the realm of organic electronics, research has been conducted on mixed-valence monocations of bis(triarylamines) linked with various bridges, where derivatives of 4-methoxyphenyl play a role in studying intervalence charge-transfer (IVCT) bands and the electronic properties of these materials. This research aids in understanding the electron-transfer processes and the behavior of mixed-valence species, which is crucial for the development of electronic materials (Barlow et al., 2005).
Study of NH-Pyrazoles Tautomerism
The compound has also been utilized in the study of the tautomerism of NH-pyrazoles, contributing to the understanding of their behavior in solution and solid state. This research has implications in the development of pharmaceuticals and understanding molecular interactions in different states (Cornago et al., 2009).
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-(4-methoxyphenoxy)-5-(4-methylbenzoyl)oxyoxan-2-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O9/c1-17-4-8-19(9-5-17)27(32)35-16-23-24(30)25(31)26(38-28(33)20-10-6-18(2)7-11-20)29(37-23)36-22-14-12-21(34-3)13-15-22/h4-15,23-26,29-31H,16H2,1-3H3/t23-,24+,25+,26-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTSZMZIXWBXKC-MXCNSHPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



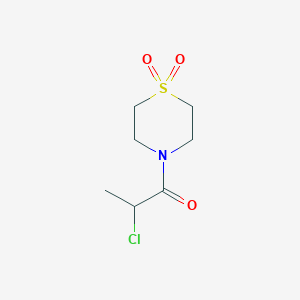
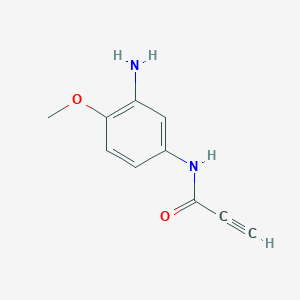
![N-[3-(methylamino)propyl]cyclobutanecarboxamide](/img/structure/B1418979.png)
![Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate](/img/structure/B1418983.png)
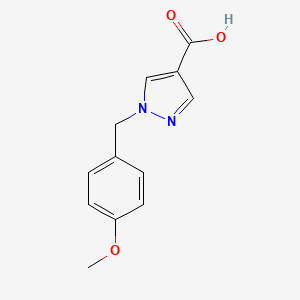
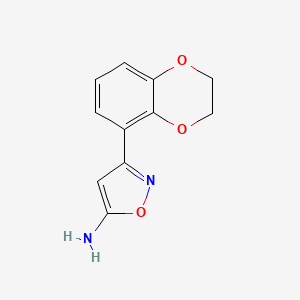
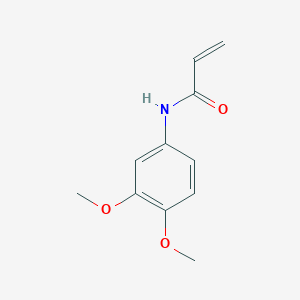
![N-[(4-Chloro-2-pyridinyl)carbonyl]alanine](/img/structure/B1418989.png)
![4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418990.png)
![3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418991.png)

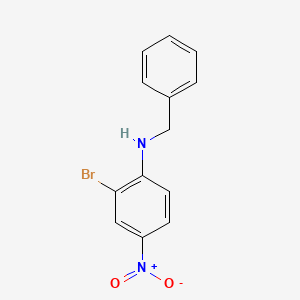
![4-[(2-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B1418995.png)
